molecular formula C8H11N5S B11078652 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B11078652
M. Wt: 209.27 g/mol
InChI Key: JKPNVSUBOIPUON-UHFFFAOYSA-N
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Description

4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine is a complex organic compound that features a unique combination of functional groups, including a diazirine ring, an ethylsulfanyl group, and a pyrimidinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazirine ring through the reaction of an appropriate precursor with a diazo compound under controlled conditions. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, while the pyrimidinamine core is constructed through cyclization reactions involving suitable starting materials .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the diazirine ring can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazirine ring can form covalent bonds with target proteins, while the ethylsulfanyl group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazirine-containing molecules and pyrimidinamine derivatives. Examples include:

Uniqueness

What sets 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine apart is its combination of a diazirine ring and an ethylsulfanyl group, which provides unique reactivity and binding properties. This makes it a valuable tool for chemical biology and medicinal chemistry research .

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(3-ethylsulfanyldiazirin-1-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C8H11N5S/c1-3-14-8-12-13(8)6-4-5(2)10-7(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11)

InChI Key

JKPNVSUBOIPUON-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN1C2=NC(=NC(=C2)C)N

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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